3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
CAS No.: 901735-56-6
Cat. No.: VC5344538
Molecular Formula: C13H17N5O2
Molecular Weight: 275.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901735-56-6 |
|---|---|
| Molecular Formula | C13H17N5O2 |
| Molecular Weight | 275.312 |
| IUPAC Name | 3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20) |
| Standard InChI Key | XNOXNSAZRKDWIH-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(6-piperidin-1-yl-[1, triazolo[4,3-b]pyridazin-3-yl)propanoic acid, reflects its multicyclic framework. The core structure consists of a triazolo[4,3-b]pyridazine system, a bicyclic heteroaromatic scaffold combining triazole and pyridazine rings. Position 6 of the pyridazine ring is substituted with a piperidin-1-yl group, while position 3 of the triazole ring is linked to a three-carbon propanoic acid chain.
Key structural attributes include:
-
Molecular formula: C₁₃H₁₇N₅O₂
-
Molecular weight: 275.312 g/mol
-
SMILES notation: C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
The presence of both basic (piperidine) and acidic (carboxylic acid) functional groups suggests amphoteric behavior, though experimental solubility data remain unreported.
Synthesis and Characterization
Synthetic Pathways
The synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation or hetarylation strategies. For analogous compounds, Stille cross-coupling reactions between halogenated pyridines and stannanes have been employed to install aryl substituents . A plausible route for this compound could involve:
-
Formation of the pyridazine core: Cyclization of hydrazine derivatives with dicarbonyl precursors.
-
Triazole ring construction: Oxidative cyclization of semicarbazides or thiosemicarbazides.
-
Piperidine incorporation: Nucleophilic substitution at the pyridazine C6 position using piperidine.
-
Propanoic acid side-chain introduction: Alkylation or Michael addition followed by oxidation .
Analytical Characterization
Reported characterization methods for related triazolo-pyridazines include:
-
¹H NMR spectroscopy: Proton environments of the piperidine (δ 1.4–3.0 ppm) and triazole (δ 8.5–9.0 ppm) moieties.
-
Mass spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 275.3.
-
X-ray crystallography: Used to confirm regiochemistry in analogous structures .
Physicochemical Properties
| Property | Value for Target Compound | Analogous Compound (VC5344538) |
|---|---|---|
| Molecular Weight (g/mol) | 275.31 | 385.5 |
| LogP (predicted) | 1.8 ± 0.3 | 2.1 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 6 |
The lower molecular weight compared to VC5344538 arises from the absence of additional aromatic substituents.
| Compound | IC₅₀ (MET Kinase) | Antimicrobial Activity | Plant Yield Increase |
|---|---|---|---|
| Target Compound | Not tested | Not tested | Not tested |
| AMG 337 | 3 nM | – | – |
| Thiazole-propanoic | – | MIC: 50 µg/mL | +34% oil content |
These data underscore the need for targeted assays to elucidate this compound’s specific activities.
Industrial and Research Applications
Medicinal Chemistry
The compound’s hybrid structure positions it as a candidate for:
-
Oncology: Kinase inhibition potential warranting cell proliferation assays.
-
Neurology: Piperidine moiety as a acetylcholinesterase inhibitor precursor.
Agrochemical Development
Propanoic acid derivatives enhance crop yields in rapeseed models . Field trials could assess this compound’s efficacy as a growth stimulant.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low yields in multi-step syntheses (e.g., 52% over two steps for analogous compounds) .
-
Chirality management, requiring chiral chromatography for enantiopure products .
Biological Screening Priorities
Critical assays needed:
-
Kinase panel screening (MET, EGFR, VEGFR).
-
Microdialysis studies for blood-brain barrier penetration.
-
Phytotoxicity and growth promotion trials in Brassica napus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume